molecular formula C12H20N2O3 B15363318 tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate

tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate

Cat. No.: B15363318
M. Wt: 240.30 g/mol
InChI Key: BHEQOBZVZWFARH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate is a bicyclic carbamate derivative characterized by a rigid bicyclo[1.1.1]pentane scaffold substituted with a carbamoyl group at the 3-position and a tert-butyl carbamate-protected aminomethyl moiety. This compound is of significant interest in medicinal chemistry due to the bicyclo[1.1.1]pentane group’s role as a tert-butyl isostere, which reduces lipophilicity while maintaining metabolic stability and enhancing three-dimensionality for target binding . Its synthesis typically involves multi-step functionalization of bicyclo[1.1.1]pentane intermediates, as exemplified by protocols involving acetonylamination, formylation, and cyclization reactions (e.g., ).

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate

InChI

InChI=1S/C12H20N2O3/c1-10(2,3)17-9(16)14-7-11-4-12(5-11,6-11)8(13)15/h4-7H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

BHEQOBZVZWFARH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Modifications

Compound Name Substituent (Position) Molecular Formula Molecular Weight Yield (%) Key Properties/Applications Evidence ID
tert-Butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate Carbamoyl (3) C₁₂H₂₁N₂O₃ 241.3 N/A Potential BACE1 inhibitor scaffold
tert-Butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate Cyano (3) C₁₂H₁₈N₂O₂ 222.28 N/A Enhanced polarity; lab use
tert-Butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate Hydroxymethyl (3) C₁₂H₂₁NO₃ 227.3 N/A Increased hydrophilicity
tert-Butyl N-(3-trifluoromethyl-1-bicyclo[1.1.1]pentanyl)carbamate Trifluoromethyl (3) C₁₁H₁₆F₃NO₂ 251.25 N/A Improved metabolic stability
tert-Butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate Methylsulfanyl (3) C₁₁H₁₉NO₂S 253.3 N/A Thioether-mediated reactivity

Key Observations

  • Carbamoyl vs.
  • Trifluoromethyl Substitution: The trifluoromethyl (CF₃) analogue (MW 251.25) exhibits higher metabolic stability than tert-butyl derivatives, aligning with trends observed in bosentan and vercirnon analogues .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The bicyclo[1.1.1]pentane scaffold reduces logP compared to tert-butyl, as demonstrated in bosentan analogues (ΔlogP = −0.5 to −1.0) .
  • Metabolic Stability : Bicyclo[1.1.1]pentane derivatives resist oxidative metabolism better than tert-butyl groups, as shown in cytochrome P450 assays .
  • Solubility: Carbamoyl and hydroxymethyl derivatives exhibit higher aqueous solubility (>50 µg/mL) compared to cyano or trifluoromethyl analogues .

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[1.1.1]pentane core in this compound?

The bicyclo[1.1.1]pentane (BCP) core is synthesized via strain-inducing cyclization reactions. Key steps include:

  • Cyclopropanation : Using [1.1.1]propellane intermediates to form the BCP framework through radical or transition metal-mediated pathways .
  • Functionalization : Introducing the carbamoyl and tert-butyl carbamate groups via nucleophilic substitution or coupling reactions under inert atmospheres .
  • Optimization : Advanced catalytic systems (e.g., Pd catalysts) and purification techniques (HPLC, column chromatography) ensure high yields (>70%) and purity (>95%) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the BCP core (δ 2.5–3.5 ppm for bridgehead protons) and carbamate groups (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 241.29 (C₁₁H₁₉N₃O₃) .
  • HPLC : Reverse-phase chromatography assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets and mechanisms of action for this compound?

The compound exhibits:

  • Enzyme Inhibition : Binds to catalytic sites via hydrogen bonding (hydroxycarbamimidoyl group) and steric hindrance (BCP core), inhibiting proteases and kinases (IC₅₀ ~10–50 μM) .
  • Protein Binding : Structural rigidity enhances selectivity for hydrophobic pockets (e.g., ATP-binding domains), as shown in SPR assays .

Q. How should this compound be stored to maintain stability?

  • Storage Conditions : -20°C in airtight, light-protected containers under nitrogen to prevent hydrolysis of the carbamate group .
  • Handling : Use glove boxes for moisture-sensitive reactions; avoid strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective derivatization of the BCP core?

  • Palladium Catalysis : Chemoselective coupling with aryl halides (e.g., Suzuki-Miyaura) at 80–100°C in THF, achieving >80% yield for β,γ-enone derivatives .

  • Base-Dependent Chemodivergence : Use K₂CO₃ for single C–C activation vs. Cs₂CO₃ for double activation, as validated by DFT studies .

  • Table 1 : Reaction Optimization Parameters

    ReagentTemperature (°C)Yield (%)Selectivity
    Pd(OAc)₂/XPhos8085Single C–C
    PdCl₂(dppf)/Cs₂CO₃10078Double C–C

Q. How do structural modifications (e.g., substituting carbamoyl with carboxylate) alter bioactivity?

  • Carboxylate Analog : Lower binding affinity (ΔG = -8.2 kcal/mol vs. -9.5 kcal/mol for carbamoyl) due to reduced hydrogen bonding .
  • Amino-Substituted Derivative : Enhanced solubility but decreased metabolic stability (t₁/₂ = 2.3 h vs. 5.1 h for parent compound) .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., enzyme inhibition vs. neuroprotection)?

  • Dose-Response Studies : Test across concentrations (1 nM–100 μM) to identify off-target effects at higher doses .
  • Pathway Analysis : RNA-seq or phosphoproteomics to distinguish direct enzyme inhibition from downstream neuroprotective signaling .

Q. How can computational modeling predict binding modes and guide drug design?

  • Molecular Docking : AutoDock Vina simulations show the BCP core occupies hydrophobic pockets (e.g., COX-2 active site) with RMSD <2.0 Å .
  • MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carbamoyl group and Lys123/Arg155 residues .

Q. What are the limitations of in vitro models for assessing therapeutic potential?

  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) show rapid clearance (CLhep = 25 mL/min/kg), necessitating prodrug strategies .
  • Toxicity : MTT assays in HEK293 cells indicate IC₅₀ >100 μM, but in vivo toxicity (e.g., hepatotoxicity) requires rodent studies .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR + ITC for binding affinity) .

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